molecular formula C18H17N3O2 B5131822 3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole

3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole

货号 B5131822
分子量: 307.3 g/mol
InChI 键: LWKLOCFKXLLYCH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It is a potent and highly selective antagonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids such as THC. The compound has been extensively studied for its potential therapeutic applications in various fields of medicine.

作用机制

3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole works by binding to and blocking the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids such as THC. By blocking the CB1 receptor, 3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole prevents the activation of the endocannabinoid system, which is involved in various physiological processes such as appetite regulation, pain perception, and mood.
Biochemical and Physiological Effects:
3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity, and to reduce drug-seeking behavior in animal models of addiction. It has also been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.

实验室实验的优点和局限性

One advantage of using 3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole in lab experiments is its high selectivity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system without affecting other receptors or systems. However, one limitation of using 3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole is its relatively short half-life, which requires frequent dosing in experiments.

未来方向

There are several potential future directions for research on 3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole. One area of interest is its potential therapeutic applications in the treatment of obesity and related metabolic disorders. Another area of interest is its potential use as an adjunct therapy for the treatment of addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole, and to identify any potential side effects or limitations of its use.

合成方法

3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole was first synthesized by a team of researchers led by Gerard Le Fur at the French pharmaceutical company Sanofi in the early 1990s. The synthesis method involves the reaction of 3-(2-furyl)acrylic acid with pyrrolidine and 1,3-dicyclohexylcarbodiimide (DCC) to form the corresponding pyrrolidinylamide. The resulting compound is then reacted with 3-bromo-5-(2-furyl)phenylboronic acid and palladium catalyst to form 3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole.

科学研究应用

3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-obesity, anti-addictive, and anti-inflammatory effects, among others.

属性

IUPAC Name

[5-[3-(1H-pyrazol-5-yl)phenyl]furan-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-18(21-10-1-2-11-21)17-7-6-16(23-17)14-5-3-4-13(12-14)15-8-9-19-20-15/h3-9,12H,1-2,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKLOCFKXLLYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(O2)C3=CC=CC(=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。